molecular formula C14H10ClN3O4S B1403495 Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate CAS No. 1363382-96-0

Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate

Cat. No. B1403495
M. Wt: 351.8 g/mol
InChI Key: LTIAEVRVNFJRQA-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is a chemical compound. It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves several steps. The specific process may vary depending on the desired end product and the starting materials used . For example, one method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is complex. It includes a pyrrolo[2,3-D]pyrimidine core, a phenylsulfonyl group at the 7-position, a methyl group at the 6-position, and a chlorine atom at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used. For instance, it can undergo reactions with various nucleophiles, leading to the formation of different substituted pyrrolo[2,3-D]pyrimidines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.77 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Antiviral Activity Research

The compound has been studied for its potential antiviral activities. In one study, derivatives of pyrrolo[2,3-d]pyrimidine showed slight activity and cytotoxicity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although these compounds did not merit further study due to the close proximity of activity to cytotoxicity (Saxena et al., 1988).

Synthesis of Tricyclic Purine Analogues

Research in this area focuses on creating novel pyrrolo[2,3-d]pyrimidine derivatives, potentially leading to new pharmaceutical compounds. One study successfully synthesized several novel pyrrolopyrimidine derivatives as potential precursors for the synthesis of tricyclic purine analogues (Williams & Brown, 1995).

Development of Antitumor Agents

In the field of cancer research, certain pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential inhibitors of dihydrofolate reductase, a key enzyme in cell proliferation, thus acting as potential antitumor agents. These compounds, however, showed only marginal activity as dihydrofolate reductase inhibitors (Gangjee et al., 2005).

Synthesis of Novel Heterocyclic Systems

This application involves the creation of densely substituted pyrrolopyrimidines, leading to the development of new heterocyclic systems. One such study focused on synthesizing 1,3,4,6-tetraazadibenzo[cd,f]-azulene heterocyclic systems, offering new avenues for chemical and pharmaceutical exploration (Dodonova et al., 2010).

Antimicrobial Activity Research

Some pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, showing significant potential in this area (Mittal et al., 2011).

Future Directions

The future directions for the research and development of this compound are promising. It has potential applications in the field of antiviral drug development, particularly against flaviviruses such as the Zika virus and dengue virus . Further studies are needed to elucidate its mechanism of action and to optimize its antiviral activity.

properties

IUPAC Name

methyl 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c1-22-14(19)11-7-10-12(15)16-8-17-13(10)18(11)23(20,21)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIAEVRVNFJRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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